molecular formula C7H12ClNS B13497129 2-(Thiophen-2-yl)propan-2-amine hydrochloride

2-(Thiophen-2-yl)propan-2-amine hydrochloride

Cat. No.: B13497129
M. Wt: 177.70 g/mol
InChI Key: BBCWAEIXWGUKGI-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. It is structurally similar to amphetamine, with the phenyl ring replaced by a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)propan-2-amine hydrochloride typically involves the reaction of thiophene with appropriate reagents to introduce the amine group. One common method involves the reaction of thiophene with isopropyl chloroacetate, followed by reduction to obtain the desired amine . The reaction conditions often include the use of solvents like N,N-Dimethylformamide (DMF) and reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiophene S-oxides, amine derivatives, and various substituted thiophene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)propan-2-amine hydrochloride is believed to be similar to that of amphetamine. It likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent, increasing the levels of these neurotransmitters in the brain. This action results in stimulant effects, including increased alertness and energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its thiophene ring imparts distinct electronic properties, making it valuable in the development of advanced materials and therapeutic agents .

Properties

Molecular Formula

C7H12ClNS

Molecular Weight

177.70 g/mol

IUPAC Name

2-thiophen-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C7H11NS.ClH/c1-7(2,8)6-4-3-5-9-6;/h3-5H,8H2,1-2H3;1H

InChI Key

BBCWAEIXWGUKGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CS1)N.Cl

Origin of Product

United States

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